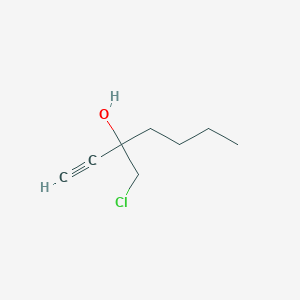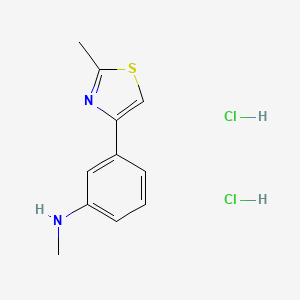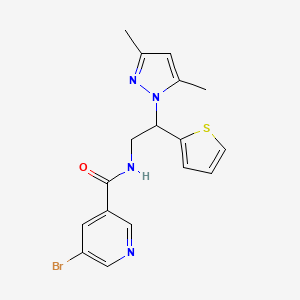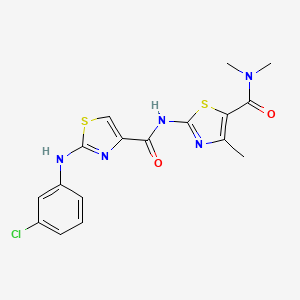
2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a thiazole ring and a chlorophenyl group, contributes to its diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
Heterocyclic Aryl Monoazo Organic Compounds Synthesis
Research has focused on the synthesis of novel heterocyclic aryl monoazo organic compounds, which include derivatives similar in structure to the specified chemical. These compounds are synthesized through condensation reactions involving thiazole derivatives. The novel synthesized thiazole-selenium disperse dyes, derived from these compounds, have been applied for dyeing polyester fabrics, exhibiting high efficiency based on in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This suggests potential applications in creating sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Antihypertensive α-Blocking Agents
Another study explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, utilizing compounds with structural similarities to the specified chemical as starting materials. The pharmacological screening revealed that many of these compounds have good antihypertensive α-blocking activity and low toxicity, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2008).
Antimicrobial Agents
Research on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones showed these novel class compounds, similar in structure to the specified chemical, exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds were assessed for cytotoxic activity against mammalian Vero cell line, showing antibacterial activity at non-cytotoxic concentrations, which could imply potential for developing new antibacterial agents (Palkar et al., 2017).
Antitumor Activity
A study on antitumor imidazotetrazines discusses the synthesis and chemistry of compounds with a similar thiazole component. One particular compound demonstrated curative activity against L-1210 and P388 leukemia, acting potentially as a prodrug modification of a known triazene, indicating the relevance of thiazole derivatives in antitumor research (Stevens et al., 1984).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an amine reacts with a chlorinated aromatic compound.
Carbamoylation: The dimethylcarbamoyl group is added using a carbamoyl chloride reagent under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Industrial methods may also involve automated synthesis and purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is studied for its role as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Polymer Science: Incorporation into polymers to impart specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-((3-chlorophenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the dimethylcarbamoyl group, resulting in different reactivity and biological activity.
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide: Lacks the chlorophenyl group, affecting its interaction with biological targets.
Uniqueness: The presence of both the chlorophenyl and dimethylcarbamoyl groups in 2-((3-chlorophenyl)amino)-N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)thiazole-4-carboxamide imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.
Propriétés
IUPAC Name |
2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c1-9-13(15(25)23(2)3)27-17(19-9)22-14(24)12-8-26-16(21-12)20-11-6-4-5-10(18)7-11/h4-8H,1-3H3,(H,20,21)(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIHRXXRUBUBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

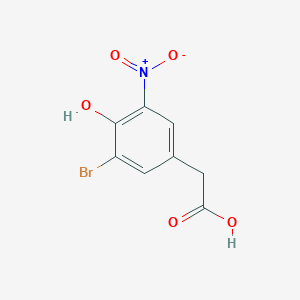
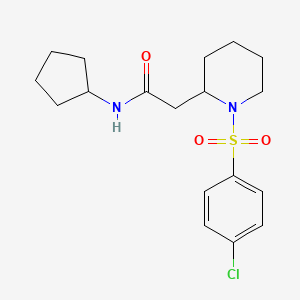
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2700817.png)
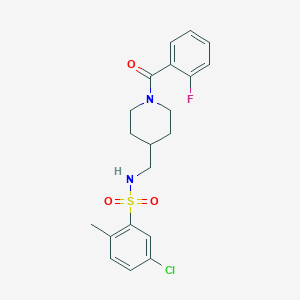
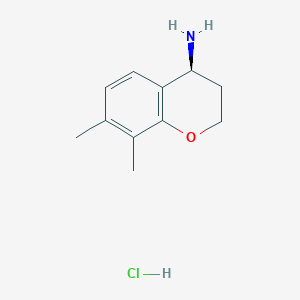
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)
